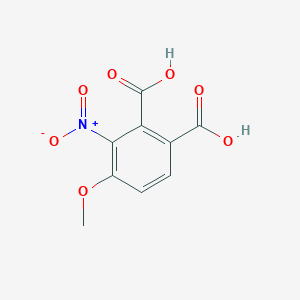

4-methoxy-3-nitrophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO7 |

|---|---|

Molecular Weight |

241.15 g/mol |

IUPAC Name |

4-methoxy-3-nitrophthalic acid |

InChI |

InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

HLZMLAKVUFHRJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Nitrophthalic Acids

Mechanistic Studies of Nitro Group Transformations in Substituted Phthalic Acids

The nitro group of 4-methoxy-3-nitrophthalic acid is a key functional group that significantly influences the molecule's reactivity and provides a handle for various chemical transformations. The reduction of the nitro group to an amine is a particularly important reaction, as the resulting amino-substituted phthalic acids are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and dyes. bas.bggeorganics.skunimi.it

The mechanism of nitro group reduction can proceed through different pathways depending on the reducing agent and reaction conditions. unimi.it A common pathway involves a direct route where the nitro group is successively reduced to a nitroso, then a hydroxylamine (B1172632), and finally to an amine. unimi.it An alternative "condensation" pathway involves the reaction of the nitroso intermediate with a hydroxylamine to form an azoxy species, which is then further reduced to an azo, hydrazo, and finally the amine. unimi.it

Several methods have been developed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a widely used and efficient method. google.comgoogle.comrsc.org For instance, bimetallic copper/nickel nanoparticles have shown high catalytic activity for the hydrogenation of related nitro compounds. rsc.org Another approach involves the use of reducing agents like sodium borohydride (B1222165), often in the presence of a catalyst. unimi.itrroij.com Chemical reduction using metals such as iron in acidic media (Béchamp reduction) or stannous chloride (SnCl₂) are also established methods. unimi.itresearchgate.net The choice of reducing agent can be critical for achieving selective reduction of the nitro group in the presence of other reducible functional groups that may be present in the molecule. bas.bg

The electronic environment of the aromatic ring significantly impacts the reactivity of the nitro group. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid groups in this compound modulates the electron density on the nitro group, thereby influencing the ease of its reduction.

Carboxylic Acid Functional Group Reactivity in the Context of Nitro- and Methoxy-Substitution

The reactivity of the two carboxylic acid groups in this compound is influenced by the electronic effects of the nitro and methoxy substituents on the aromatic ring. sketchy.comlibretexts.orgkhanacademy.org The electron-withdrawing nitro group increases the acidity of the carboxylic acid protons, making them more susceptible to deprotonation. byjus.com Conversely, the electron-donating methoxy group can slightly decrease the acidity compared to an unsubstituted phthalic acid. byjus.com The relative positions of these substituents to the carboxylic acid groups dictate their influence on reactivity in reactions such as esterification, amidation, and anhydride (B1165640) formation.

Esterification and Amidation Reaction Pathways

Esterification of this compound can be achieved through various methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. bond.edu.auresearchgate.net The reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. sketchy.com The presence of the nitro group can affect the rate of esterification. Studies on the esterification of the isomeric 3-nitrophthalic and 4-nitrophthalic acids have shown differences in their reactivity, which can be attributed to the position of the nitro group relative to the carboxylic acid functions. zenodo.org Carbon-13 NMR spectroscopy has been utilized to effectively measure the ratio of isomeric monoethyl esters formed during the esterification of 4-nitrophthalic acid. cdnsciencepub.com

Amidation of this compound involves the reaction of the carboxylic acid groups with an amine to form an amide bond. This transformation is crucial for the synthesis of various biologically active molecules. nih.gov Direct amidation by heating a carboxylic acid and an amine is often inefficient. Therefore, coupling agents are typically employed to activate the carboxylic acid. researchgate.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) are commonly used to facilitate amide bond formation. researchgate.net The reaction can also be promoted by systems like triphenylphosphine (B44618)/carbon tetrachloride or triphenylphosphine oxide/oxalyl chloride. researchgate.netru.nl The nitro group can be reduced to an amino group, which can then be acylated to form an amide. nih.gov The reactivity in amidation reactions is also influenced by steric hindrance around the carboxylic acid groups. sketchy.com

Table 1: Comparison of Esterification and Amidation Reaction Conditions

| Reaction | Reagents | Catalyst/Promoter | Key Features |

| Esterification | Alcohol | Strong acid (e.g., H₂SO₄) | Fischer-Speier mechanism; equilibrium-controlled. bond.edu.auresearchgate.net |

| Amidation | Amine | Coupling agents (e.g., EDC, DCC), PPh₃/CCl₄ | Often requires activation of the carboxylic acid; formation of a stable amide bond. researchgate.netru.nl |

Anhydride Formation and Ring-Closing Reactions

This compound can undergo intramolecular dehydration to form the corresponding cyclic anhydride , 4-methoxy-3-nitrophthalic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. prepchem.comorgsyn.org The formation of the five-membered anhydride ring is thermodynamically favorable. The isomeric 3-nitrophthalic and 4-nitrophthalic acids can be separated by taking advantage of the different rates at which they form anhydrides. google.com The direct nitration of phthalic anhydride itself results in a mixture of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride. orgsyn.orgchemicalbook.comacs.org

The anhydride is a reactive intermediate that can participate in various ring-closing reactions . For example, reductive ring closure of related nitro-substituted benzoic acids using sodium borohydride can lead to the formation of heterocyclic structures. rroij.com Ring-closing metathesis (RCM) is another powerful technique used in organic synthesis to form cyclic compounds, although its direct application to this compound itself is not commonly reported, it is a key strategy for complex macrocycle synthesis. mdpi.comresearchgate.net The reactivity of the anhydride allows for its use as a precursor in the synthesis of more complex molecules, such as fluorescein (B123965) derivatives through condensation with resorcinol. mdpi.com

Electrophilic and Nucleophilic Aromatic Reactivity of the Substituted Benzene (B151609) Core

The benzene ring of this compound is substituted with both an activating group (methoxy) and deactivating groups (nitro and two carboxylic acids), leading to complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions. georganics.skwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) reactions occur when a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. wikipedia.org The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. georganics.skwikipedia.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org In this compound, the nitro group at C-3 and the carboxylic acid groups activate the ring for SNAr. A potential leaving group would need to be present on the ring, for instance, a halogen. While this compound itself doesn't have a typical leaving group for SNAr, related compounds with halogens have been shown to undergo such reactions. nih.govscience.govresearchgate.net The methoxy group can also potentially act as a leaving group under certain conditions in a cation radical-accelerated nucleophilic aromatic substitution. science.gov

Table 2: Predicted Reactivity of the Benzene Core

| Reaction Type | Directing Effects | Predicted Outcome |

| Electrophilic Aromatic Substitution | Methoxy: ortho, para-directing (activating). Nitro, Carboxyls: meta-directing (deactivating). | Substitution favored at C-5, but overall reaction is difficult due to strong deactivation of the ring. wikipedia.org |

| Nucleophilic Aromatic Substitution | Nitro, Carboxyls: activating. | Requires a good leaving group on the ring. The electron-withdrawing groups stabilize the intermediate. georganics.skwikipedia.org |

Derivatives and Transformative Applications in Organic Synthesis

Synthesis of Novel Phthalimide (B116566) and Isoindole Derivatives

A primary application of 4-methoxy-3-nitrophthalic acid is in the synthesis of substituted phthalimides and their tautomeric isoindoline-1,3-dione forms. These scaffolds are present in a wide array of biologically active molecules and functional materials.

The general synthetic pathway involves the condensation of the phthalic acid, typically via its anhydride (B1165640), with a primary amine or a related nitrogen-based nucleophile. The initial step is the conversion of this compound to its corresponding anhydride, 4-methoxy-3-nitrophthalic anhydride. This is commonly achieved by heating the diacid with a dehydrating agent such as acetic anhydride. orgsyn.org The resulting cyclic anhydride is a more reactive electrophile, primed for reaction with amines.

Mechanochemical methods, such as grinding the anhydride and an amine derivative together, sometimes followed by heating, have also proven effective for the synthesis of various substituted nitrophthalimides. rsc.org For instance, mechanochemical reactions of 3- and 4-nitrophthalic anhydrides with aniline (B41778) derivatives lead to the corresponding nitro-N-phthaloyl products. rsc.org

A specific application of this compound is documented in the preparation of complex isoindoline-1,3-dione compounds. For example, it is listed as a precursor in a process for synthesizing 2-(2,6-dioxo-piperidin-3-yl)-5-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a molecule belonging to a class of compounds with potential therapeutic applications. google.com

Table 1: Synthesis of Phthalimide & Isoindole Derivatives from Nitrophthalic Anhydrides

| Starting Anhydride | Amine | Product Class | Synthesis Method |

| 4-Methoxy-3-nitrophthalic anhydride (implied) | 3-Aminopiperidine-2,6-dione | Methoxy-substituted isoindoline-1,3-dione | Condensation |

| 3-Nitrophthalic anhydride | p-Aminoacetophenone | N-Arylphthalimide Chalcone Precursor | Fusion/Heating |

| 4-Nitrophthalic anhydride | 4-Methoxyaniline (p-anisole) | Nitro-N-phthaloyl-p-anisole | Mechanochemical (Grinding) & Heating |

This table illustrates general synthetic routes for nitrophthalimides. The synthesis involving this compound is based on patent literature describing its use as a precursor. rsc.orggoogle.comresearchgate.net

Utilization as a Precursor in Complex Organic Molecule Synthesis

The unique substitution pattern of this compound allows it to serve as a foundational element in the assembly of more intricate molecular architectures.

The isoindole-1,3-dione core derived from this compound provides a rigid and planar platform for the elaboration of complex aromatic and heterocyclic systems. The functional groups attached to this core—the methoxy (B1213986) and nitro groups—can be further modified. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be used to form new heterocyclic rings fused to the phthalimide system. This strategic functionalization is crucial in building molecules with specific three-dimensional shapes and electronic properties required for biological activity. The synthesis of compounds like 2-(2,6-dioxo-piperidin-3-yl)-5-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid exemplifies this, where the phthalic acid derivative forms the core of a larger, multi-ring system. google.com

The derivatives of this compound are valuable intermediates, particularly in the pharmaceutical sector. The phthalimide moiety is a well-known pharmacophore found in drugs with diverse activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comnih.gov

The use of this compound as a starting material for a substituted 2-(2,6-dioxo-piperidin-3-yl)isoindoline highlights its role in creating analogues of immunomodulatory drugs. google.com While specific applications of this particular isomer in dyes or other specialty chemicals are not extensively documented, related nitro- and methoxy-substituted aromatic acids are used in these fields. For example, 4-methoxy-3-nitrobenzoic acid is used as an intermediate for pharmaceuticals and agrochemicals. github.com

Table 2: Example of a Bioactive Molecule Precursor

| Precursor | Intermediate | Application/Target Class |

| This compound | 2-(2,6-Dioxo-piperidin-3-yl)-5-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | Bioactive isoindoline-1,3-dione compounds |

This table highlights a specific complex molecule synthesized using this compound as a starting material, as described in patent literature. google.com

Catalytic Roles of Nitrophthalic Acids in Organic Transformations

While this compound itself is primarily used as a structural precursor, other members of the nitrophthalic acid family have been shown to function as effective organocatalysts. These acidic molecules can facilitate various organic reactions, often under mild and environmentally friendly conditions.

For example, 4-nitrophthalic acid has been successfully employed as a catalyst for the Biginelli reaction, a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antiviral, antitumor, and anti-inflammatory activities. In this context, 4-nitrophthalic acid serves as a Brønsted acid catalyst, activating the carbonyl group of the aldehyde and promoting the cyclization cascade. The reaction proceeds efficiently under solvent-free conditions, offering economic and environmental advantages over many traditional methods.

Computational and Theoretical Investigations of Nitrophthalic Acids

Density Functional Theory (DFT) and Quantum Chemical Analysis of Molecular Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of nitrophthalic acids. sci-hub.seacs.org These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. For 3-nitrophthalic and 4-nitrophthalic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been employed to determine optimized bond lengths, bond angles, and dihedral angles. mdpi.com

In 3-nitrophthalic acid, significant steric repulsion between the nitro group and the adjacent carboxylic acid group forces the carboxyl groups to rotate out of the plane of the benzene (B151609) ring. researchgate.net This structural distortion is a key determinant of its chemical behavior. In contrast, 4-nitrophthalic acid does not experience this level of steric strain, allowing for different conformational possibilities. mdpi.com

For the target molecule, 4-methoxy-3-nitrophthalic acid, the introduction of a methoxy (B1213986) group at the 4-position would introduce additional electronic and steric effects. The methoxy group is a strong electron-donating group, which would influence the electron distribution within the aromatic ring. This would likely affect the acidity of the carboxylic acid groups and the reactivity of the ring towards further substitution. DFT calculations would be essential to precisely quantify these effects on the molecular geometry.

Table 1: Selected Calculated Geometric Parameters for Nitrophthalic Acid Conformers Note: Data is for the related 3-nitrophthalic and 4-nitrophthalic acids as direct data for the methoxy derivative is not available.

| Parameter | Conformer | Calculated Value | Reference |

|---|---|---|---|

| C-O-H Bond Length | 3-Nitrophthalic Acid | 1.317 Å | rsc.org |

| C=O Bond Length | 3-Nitrophthalic Acid | 1.216 Å | rsc.org |

| O-O Distance (Intramolecular H-bond) | 4-Nitrophthalic Acid-Pyridine Complex | 2.425 Å | rsc.org |

Studies of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding Networks

Nitrophthalic acids are characterized by their ability to form complex networks of hydrogen bonds, which have been extensively studied using both experimental and computational methods. acs.orgmdpi.com These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

In the solid state and in complexes, 4-nitrophthalic acid can form a short, strong intramolecular hydrogen bond between its two adjacent carboxyl groups. researchgate.net This interaction is often facilitated by the formation of an intermolecular hydrogen bond with another molecule, such as pyridine, which increases the acidity of the remaining carboxylic proton. researchgate.net

For 3-nitrophthalic acid, the strong steric repulsion from the ortho-nitro group disrupts the planarity required for an effective intramolecular hydrogen bond. researchgate.net Consequently, it preferentially forms intermolecular hydrogen bonds, leading to the creation of dimers or polymeric chains in the solid state. acs.orgresearchgate.net

The balance between these repulsive and attractive intramolecular forces is a delicate one that depends on the molecular environment. sci-hub.se Computational studies using Car-Parrinello Molecular Dynamics (CPMD) and DFT have been crucial in assessing this balance and its effect on intermolecular interactions. sci-hub.seacs.orgrsc.org The presence of a 4-methoxy group in this compound would likely add another layer of complexity. Its electron-donating nature could modulate the acidity of the carboxyl groups, thereby influencing the strength of any hydrogen bonds they form. The oxygen atom of the methoxy group could also act as a weak hydrogen bond acceptor in intermolecular arrangements.

Spectroscopic Characterization through Computational Simulations (e.g., Vibrational, Electronic)

Computational simulations are a powerful complement to experimental spectroscopy for characterizing molecules. By calculating the vibrational frequencies and electronic transitions, researchers can assign spectral features with greater confidence.

Vibrational Spectroscopy: DFT calculations have been used to simulate the infrared (IR) and Raman spectra of 3- and 4-nitrophthalic acids. sci-hub.seresearchgate.net The calculated vibrational wavenumbers, after appropriate scaling, generally show good agreement with experimental spectra. uobaghdad.edu.iq These studies allow for the detailed assignment of vibrational modes, such as the stretching vibrations of the C=O, C-O, O-H, and NO₂ groups. For instance, the formation of strong hydrogen bonds, either intra- or intermolecular, causes characteristic shifts in the O-H stretching frequencies to lower wavenumbers. rsc.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netsciencemadness.org Calculations on related nitroaromatic compounds have been used to determine the wavelengths of maximum absorption (λₘₐₓ) and assign them to specific electronic transitions, typically π→π* or n→π* transitions. sciencemadness.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the charge transfer interactions that occur during these electronic excitations. researchgate.netsapub.org For this compound, the combination of the electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups would likely result in complex electronic spectra with significant intramolecular charge transfer character.

Table 2: Representative Calculated Vibrational Frequencies for Related Nitrobenzoic Acids Note: Data for related compounds are shown to illustrate typical computational results.

| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretching | Amodiaquine (related structure) | 3180-3000 | uobaghdad.edu.iq |

| M-O Vibration | Lanthanide 3-Nitrobenzoates | 425-410 | grafiati.com |

| M-O Vibration | Lanthanide 4-Methoxy-3-nitrobenzoates | Shifted to higher frequencies vs. 3-nitrobenzoates | grafiati.com |

Thermochemical Calculations and Thermodynamic Stability Analysis

The thermodynamic stability of nitrophthalic acid isomers has been investigated through both experimental calorimetry and high-level computational methods. nih.gov Studies on 3- and 4-nitrophthalic anhydride (B1165640), the dehydrated form of the acids, reveal important stability differences. Experimental and theoretical studies (using the G3-level composite method) have shown that 3-nitrophthalic anhydride is thermodynamically more stable than the 4-nitro isomer in the gas phase. smu.edu

This increased stability is attributed to more favorable intramolecular interactions and resonance effects in the 3-nitro isomer. smu.edu The standard molar enthalpies of formation in the crystalline and gaseous phases have been determined from combustion calorimetry and sublimation enthalpies, respectively. nih.gov

For this compound, one would expect the thermodynamic properties to be a composite of the effects of all three substituents. The electron-donating methoxy group generally contributes to thermodynamic stability. However, its interplay with the two electron-withdrawing groups (nitro and carboxylic acid) would require specific thermochemical calculations, such as those using the G3 or G4 composite methods, to determine the precise enthalpy of formation and relative stability. nih.gov

Table 3: Experimental and Theoretical Thermochemical Data for Nitrophthalic Anhydride Isomers

| Compound | Parameter | Value (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| 3-Nitrophthalic Anhydride | ΔfH°(gas) | -9.7 | Theoretical (G3) | smu.edu |

| 4-Nitrophthalic Anhydride | ΔfH°(gas) | -2.6 | Theoretical (G3) | smu.edu |

Reaction Pathway and Transition State Analysis for Key Transformations

Anhydride and Imide Formation: Nitrophthalic acids readily undergo condensation reactions. For instance, the reaction of 3-nitrophthalic anhydride with various nucleophiles, such as amines or amino acids, has been studied to form imides and other heterocyclic structures. sci-hub.seresearchgate.net Theoretical analysis of the reaction between 3-nitrophthalic anhydride and 2-hydroxyethyl methacrylate (B99206) indicates that the regioselectivity is governed by a combination of electron distribution in the anhydride and hydrogen bonding in the pre-transition state stages. A full transition state analysis would involve locating the transition state structure on the potential energy surface and calculating the activation energy barrier, thus providing a quantitative understanding of the reaction kinetics.

Nitro Group Reduction: A fundamental transformation for nitroaromatic compounds is the reduction of the nitro group to an amine. This is a key step in the synthesis of many pharmaceutical and dye intermediates. mdpi.com The mechanism is complex, proceeding through nitroso and hydroxylamine (B1172632) intermediates. Computational studies on the hydrogenation of nitroarenes over catalysts have revealed that the adsorption geometry is critical for selectivity. researchgate.net For example, vertical adsorption on a catalyst surface facilitates hydrogen transfer exclusively to the nitro group, preventing the reduction of other functional groups. researchgate.net A computational analysis of this reaction for this compound would involve mapping the potential energy surface for the multi-step reduction, identifying all intermediates and transition states, and determining the rate-limiting step. Approaches like the Unified Reaction Valley Approach (URVA) can dissect the reaction mechanism into distinct phases, revealing the detailed sequence of bond breaking and forming events.

Advanced Research Perspectives and Emerging Areas

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of nitrophthalic acids and their derivatives is evolving to incorporate principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Traditional vs. Green Synthesis: Traditional methods for the nitration of phthalic anhydride (B1165640) or related compounds often involve harsh conditions, such as the use of fuming nitric acid and concentrated sulfuric acid, which can lead to low yields and significant waste. sciencemadness.orgechemi.com For instance, one method involves adding phthalic anhydride to concentrated sulfuric acid, heating it, and then adding fuming nitric acid, resulting in a yield of approximately 30%. echemi.com

Modern approaches focus on creating more sustainable and efficient synthetic routes. numberanalytics.com Key developments include:

Catalytic Oxidation: A patented method for synthesizing 3-nitrophthalic acid involves the catalytic oxidation of 3-nitro-o-xylene using nitric acid and a catalyst in the presence of water and oxygen. This method can achieve product molar fractions as high as 99.3%. google.comgoogle.com

Ionic Liquids: The use of ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, as a recyclable medium for the hydrolysis of nitriles to carboxylic acids represents a significant green chemistry advancement. chemicalbook.com This method boasts high yields (>90%) and allows for the recovery and reuse of the ionic liquid for several cycles without a significant loss of activity. chemicalbook.com

Photochemical Nitration: Research into photochemical methods offers a pathway to synthesize nitro compounds under ambient conditions, avoiding the need for harsh reagents and high temperatures. scispace.com These processes use light to generate reactive radicals that can nitrate (B79036) aromatic compounds like phenol (B47542) and salicylic (B10762653) acid. scispace.com

Solid Acid Catalysis: Sulfonic acid-functionalized reduced graphene oxide has been demonstrated as an efficient, metal-free solid acid carbocatalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. nih.gov

These emerging methodologies prioritize milder reaction conditions, reduced waste, and the use of recyclable catalysts, aligning with the principles of sustainable chemistry. numberanalytics.comrsc.orgrsc.org

| Method | Reagents/Catalysts | Key Advantages | Reported Yield |

|---|---|---|---|

| Traditional Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | Established procedure | ~30% |

| Catalytic Oxidation | 3-nitro-o-xylene, Nitric Acid, Catalyst, O₂ | High purity and yield | >99% |

| Ionic Liquid-based Hydrolysis | Nitriles, [bmim]HSO₄, Water | Recyclable catalyst, high yield, green solvent | >90% |

| Photochemical Nitration | Substrate, NaNO₂, Light | Ambient conditions, avoids harsh acids | - |

Exploration of Novel Functional Materials Derived from Nitrophthalic Acid Frameworks

The rigid structure and functional groups of nitrophthalic acids make them excellent building blocks for high-performance polymers and other functional materials. tandfonline.comtandfonline.com

Polyimides (PIs): Nitrophthalic acids are key precursors for synthesizing aminophthalic acids, which are AB-type monomers used in the production of polyimides. tandfonline.comtandfonline.com These polymers are known for their exceptional thermal stability, mechanical strength, and electrical properties, making them suitable for applications in aerospace, electronics, and automotive industries. tandfonline.com For example, 4-nitrophthalic acid can be converted to 4-aminophthalic acid derivatives, which then undergo polymerization to form soluble polyimides. tandfonline.com

Corrosion Inhibitors: Research has shown that 3-nitrophthalic acid can act as a corrosion inhibitor for steel, highlighting its potential in materials protection. smolecule.com

Nonlinear Optical (NLO) Materials: Single crystals of 3-nitrophthalic acid (3NTA) have been grown and studied for their optical properties. researchgate.net These materials exhibit third-order nonlinear optical responses, making them candidates for applications in optical limiting and other photonic devices. researchgate.netbohrium.com

Applications in Analytical Chemistry and Sensor Development for Nitroaromatic Compounds

Derivatives of nitrophthalic acid are being explored for their use in creating sensors for the detection of other nitroaromatic compounds, which are often environmental pollutants or components of explosives. The principle behind this application often relies on the electron-deficient nature of the nitroaromatic ring.

Metal-organic frameworks (MOFs) constructed using nitrophthalic acid ligands can be designed to detect nitroaromatic compounds through mechanisms like fluorescence quenching. The porous structure of the MOF can trap analyte molecules, and the electronic interaction between the nitro-functionalized framework and the analyte leads to a detectable change in the material's fluorescence.

Environmental Aspects and Degradation Pathways of Nitroaromatic Carboxylic Acids

Nitroaromatic compounds are significant environmental pollutants due to their widespread industrial use and resistance to degradation. asm.orgepa.gov Their recalcitrance stems from the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, which makes them resistant to oxidative breakdown. asm.orgnih.gov

Biodegradation: While many nitroaromatic compounds are resistant to biodegradation, certain microorganisms have evolved pathways to break them down, often using them as sources of carbon and nitrogen. asm.orgnih.govresearchgate.net The degradation can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: Strategies include the enzymatic removal of the nitro group via monooxygenase or dioxygenase enzymes, or the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes rearrangement to a hydroxylated compound suitable for ring cleavage. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary route is the reduction of the nitro group to the corresponding amine. nih.gov

Fungal Degradation: Some fungi, like Phanerochaete chrysosporium, can mineralize nitroaromatic compounds such as dinitrotoluene. nih.gov

One study identified 3-nitrophthalic acid as a metabolite in the biodegradation of chrysene (B1668918) by soil bacteria, indicating its role in the environmental breakdown of polycyclic aromatic hydrocarbons. envirobiotechjournals.com

Photodegradation: The photolysis of nitroaromatic compounds in water is typically a slow process. acs.orgcsbsju.eduepa.gov However, the efficiency can be significantly increased by Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ technique. acs.orgcsbsju.edu This method generates highly reactive hydroxyl radicals that can rapidly degrade nitroaromatic substrates, ultimately mineralizing them into inorganic products like nitrate ions. acs.orgnih.gov

Coordination Chemistry and Metal-Organic Frameworks involving Nitrophthalic Acid Ligands

Nitrophthalic acids, with their carboxylic acid groups, are excellent ligands for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net The nitro group adds functionality to the framework, influencing its properties and potential applications.

Structural Diversity: Nitrophthalic acid ligands have been used to synthesize a wide range of MOFs with various metal ions, including cadmium, researchgate.net zinc, rsc.orgrsc.org nickel, researchgate.netingentaconnect.com and lanthanides. nih.gov These frameworks exhibit diverse architectures, from 1D chains to complex 3D networks. researchgate.netresearchgate.netrsc.org

Functional Properties: The resulting MOFs display a variety of interesting properties:

Luminescence: Lanthanide-based MOFs (Ln-MOFs) are of particular interest due to their unique luminescent properties, which can be harnessed for sensing applications. nih.govrsc.orgmdpi.com

Catalysis: Some nitrophthalic acid-based MOFs have shown catalytic activity in organic reactions, such as the Knoevenagel condensation. rsc.org

Adsorption: The porous nature of these MOFs makes them suitable for applications in gas adsorption and the removal of contaminants, such as organic dyes, from water. rsc.orgchalcogen.ro For example, a zinc-nitrophthalic acid MOF (ZnNPA) demonstrated significantly enhanced adsorption of cationic dyes compared to its non-nitrated counterpart. rsc.org

Photocatalysis: Lanthanide MOFs have been shown to be effective photocatalysts for the degradation of organic dyes under UV irradiation. rsc.org

The table below summarizes some examples of MOFs synthesized using nitrophthalic acid ligands.

| Metal Ion | Ligands | Dimensionality | Potential Application |

|---|---|---|---|

| Nickel(II) | 3-Nitrophthalic acid, 4,4'-bipyridine | 2D | Antibacterial materials |

| Cadmium(II) | 3-Nitrophthalic acid, Imidazole | Dinuclear units forming 2D supramolecular architecture | Luminescence |

| Zinc(II) | 3-Nitrophthalic acid, N,N′-bis(1-pyridine-4-yl-ethylidene)hydrazine | 2D | Catalysis (Knoevenagel condensation) |

| Zinc(II) | Nitro-phthalic acid | Microcrystalline particles | Dye adsorption |

| Lanthanides (e.g., Pr, Ce) | Porphyrin-based sulfonic acids | 3D | Gas adsorption, Magnetism |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methoxy-3-nitrophthalic acid in laboratory settings?

- Methodological Answer :

- Always wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- Store in airtight containers away from oxidizers and heat sources (recommended temperature: 2–8°C). Conduct regular inspections for container integrity .

- In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with saline solution for 10 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer :

- Start with 4-nitrophthalonitrile or 4-nitrophthalic anhydride as precursors. Use methoxylation via nucleophilic aromatic substitution (SNAr) with sodium methoxide in anhydrous DMF at 80–100°C for 6–8 hours .

- Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water (70:30 v/v) to remove unreacted nitro derivatives .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane to separate acidic components, followed by neutralization with 1M HCl to precipitate the product .

- Column Chromatography : Employ silica gel (200–300 mesh) with a gradient of ethyl acetate (5–20%) in hexane. Collect fractions showing UV absorption at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts of methoxy (δ ~3.8–4.0 ppm) and nitro groups (δ ~8.2–8.5 ppm) with computational models (e.g., DFT calculations). Use deuterated DMSO for enhanced solubility and peak resolution .

- IR Validation : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) asymmetric stretches (~1520 cm⁻¹) against reference spectra from databases like NIST Chemistry WebBook .

Q. What mechanisms explain isomer formation during the synthesis of this compound?

- Methodological Answer :

- Isomers may arise from incomplete regioselectivity during methoxylation. Use kinetic control (lower temperatures, shorter reaction times) to favor the 3-nitro-4-methoxy isomer over the 4-nitro-3-methoxy variant .

- Characterize isomers via HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to distinguish retention times and fragmentation patterns .

Q. How does this compound behave under high-temperature or catalytic conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA analysis (heating rate: 10°C/min in N₂ atmosphere). The compound decomposes at ~220°C, releasing CO₂ and NOₓ gases; monitor with FTIR off-gas analysis .

- Catalytic Reactions : Test reactivity in Suzuki-Miyaura coupling using Pd(PPh₃)₄ to evaluate its potential as a ligand or substrate. Optimize solvent systems (e.g., toluene/ethanol) and base (K₂CO₃) for cross-coupling efficiency .

Q. What role does this compound play in designing functional materials (e.g., MOFs, polymers)?

- Methodological Answer :

- Metal-Organic Frameworks (MOFs) : Coordinate with Mn²⁺ or Cu²⁺ ions in DMF/water mixtures to form 2D/3D networks. Characterize porosity via BET surface area analysis and PXRD for crystallinity .

- Polymer Synthesis : Use as a monomer in polycondensation reactions with diamines (e.g., ethylenediamine) to produce nitro-functionalized polyamides. Evaluate thermal stability and mechanical properties using DSC and tensile testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.